2-bromo-N-(2,2-dimethoxyethyl)-4-nitroaniline
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Overview
Description
2-bromo-N-(2,2-dimethoxyethyl)-4-nitroaniline is an organic compound with the molecular formula C10H13BrN2O4. This compound is characterized by the presence of a bromine atom, a nitro group, and a dimethoxyethyl group attached to an aniline ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2,2-dimethoxyethyl)-4-nitroaniline typically involves the bromination of aniline derivatives followed by the introduction of the dimethoxyethyl group. One common method involves the reaction of 4-nitroaniline with bromine in the presence of a suitable solvent to yield 2-bromo-4-nitroaniline. This intermediate is then reacted with 2,2-dimethoxyethanol in the presence of a catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2,2-dimethoxyethyl)-4-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The compound can undergo oxidation to form different products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-amino-N-(2,2-dimethoxyethyl)-4-nitroaniline.
Reduction: 2-bromo-N-(2,2-dimethoxyethyl)-4-phenylenediamine.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
2-bromo-N-(2,2-dimethoxyethyl)-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2,2-dimethoxyethyl)-4-nitroaniline involves its interaction with specific molecular targets. The bromine atom and nitro group play crucial roles in its reactivity. The compound can interact with enzymes and proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(2,2-dimethoxyethyl)-4-methylbenzamide
- 2-bromo-N-(2,2-dimethoxyethyl)-3-nitrobenzamide
- 2-bromo-N-(2,2-dimethoxyethyl)-4-methylbenzamide
Uniqueness
2-bromo-N-(2,2-dimethoxyethyl)-4-nitroaniline is unique due to the presence of both a bromine atom and a nitro group on the aniline ring, which imparts distinct chemical properties and reactivity. Its specific structure allows for unique interactions in chemical and biological systems, making it valuable for various applications.
Properties
IUPAC Name |
2-bromo-N-(2,2-dimethoxyethyl)-4-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O4/c1-16-10(17-2)6-12-9-4-3-7(13(14)15)5-8(9)11/h3-5,10,12H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCMTYJCAKEHIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=C(C=C(C=C1)[N+](=O)[O-])Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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